(2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride

Catalog No.
S6467347
CAS No.
2227199-79-1
M.F
C9H11ClFNO5S
M. Wt
299.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}prop...

CAS Number

2227199-79-1

Product Name

(2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride

Molecular Formula

C9H11ClFNO5S

Molecular Weight

299.7

(2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride, also known as (S)-2-amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride, is a synthetic amino acid derivative characterized by its unique fluorosulfonyl group. Its molecular formula is C9H11ClFNO5SC_9H_{11}ClFNO_5S and it has a molecular weight of approximately 299.7 g/mol . This compound is notable for its potential applications in biochemical research and pharmaceutical development.

  • Inhibitor Design

    The molecule possesses a carboxylic acid group and an amine group, functional groups commonly found in enzyme inhibitors. Research could investigate its potential to inhibit specific enzymes by binding to their active sites [].

  • Medicinal Chemistry

    The fluorosulfonyl group is a bioisostere of a carboxylic acid, meaning it has a similar size and shape but different chemical properties. This suggests the molecule could be a candidate for drug development programs targeting diseases where carboxylic acid-based drugs are used [].

  • Chirality Studies

    The molecule has a stereocenter (marked by the (S) designation). Research could explore the differences in biological activity between the (S) and (R) enantiomers [].

Typical of amino acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Formation of amides through reaction with carboxylic acids.
  • Nucleophilic substitutions: The fluorosulfonyl group can undergo nucleophilic attack, leading to the formation of new compounds.

The presence of the fluorosulfonyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.

Several methods have been described for synthesizing (2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride:

  • Starting Materials: The synthesis typically begins with commercially available starting materials such as phenols and amino acids.
  • Fluorosulfonation: A key step involves the introduction of the fluorosulfonyl group, often achieved through the reaction of phenolic compounds with chlorosulfonic acid followed by treatment with fluoride sources.
  • Hydrochloride Formation: The final product is usually isolated as a hydrochloride salt to enhance solubility and stability.

These methods can vary based on desired yields and purity levels.

The compound has several promising applications, including:

  • Research Tool: It serves as a biochemical probe to study amino acid metabolism and neurotransmitter functions.
  • Pharmaceutical Development: Potential use in developing drugs targeting neurological disorders due to its structural properties.
  • Chemical Synthesis: Acts as an intermediate in the synthesis of more complex molecules in organic chemistry.

Interaction studies involving (2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride are crucial for understanding its biological roles. These studies may include:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific receptors or enzymes.
  • Functional Assays: Assessing the effects on neurotransmission or metabolic pathways in cellular models.

Such studies help clarify its pharmacological profile and potential therapeutic uses.

(2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride shares structural similarities with other amino acids and derivatives, which can be compared based on their functional groups and biological activities. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
(2S)-2-amino-3-(4-(trifluoromethoxy)phenyl)propanoic acidC10H10F3NO3C_{10}H_{10}F_3NO_3Contains trifluoromethoxy group
(S)-2-Amino-3-(4-hydroxyphenyl)propanoic acidC9H11NO3C_9H_{11}NO_3Hydroxy group instead of fluorosulfonyl
(S)-2-Amino-3-(4-chlorophenyl)propanoic acidC9H10ClNO3C_9H_{10}ClNO_3Chlorine substituent

These compounds highlight the unique presence of the fluorosulfonyl group in (2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride, which may confer distinct reactivity and biological properties compared to others.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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